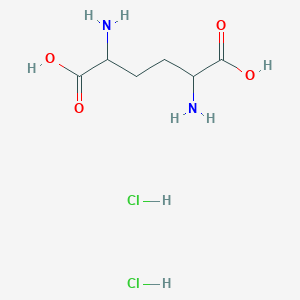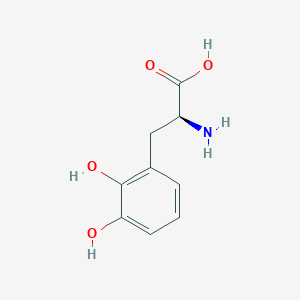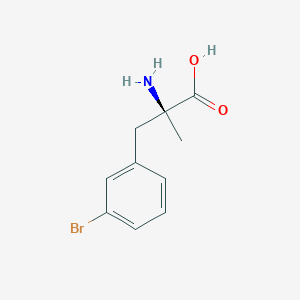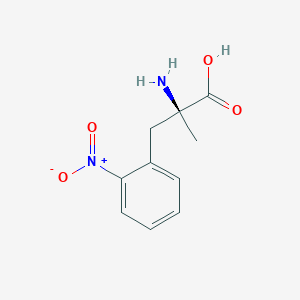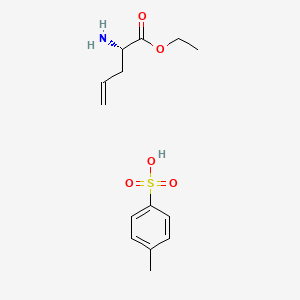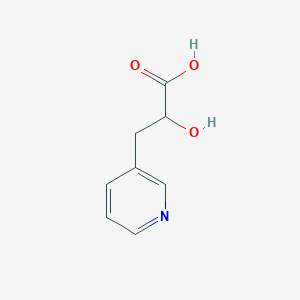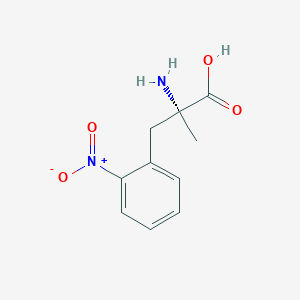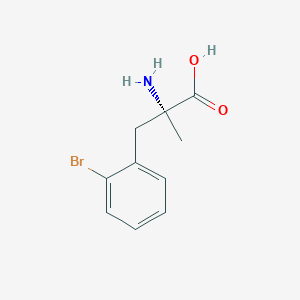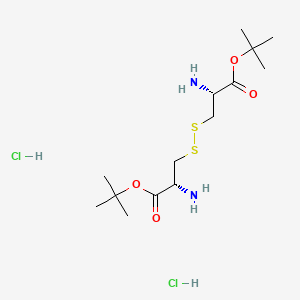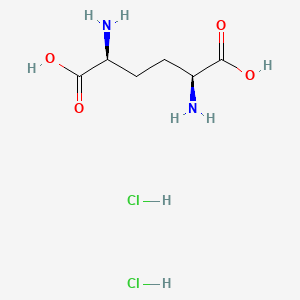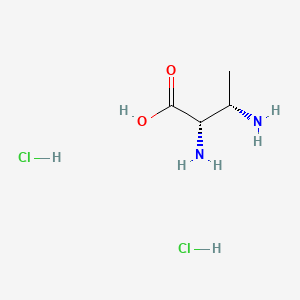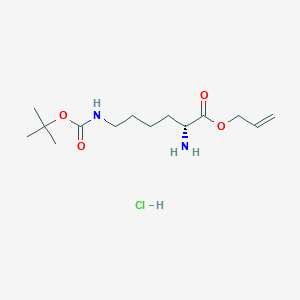
H-D-Lys(boc)-oall hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-Lys(boc)-oall hydrochloride is a derivative of lysine, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The presence of the tert-butoxycarbonyl (Boc) group and the allyl ester (oall) group makes it a valuable intermediate in the preparation of various peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(boc)-oall hydrochloride typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the protection of the carboxyl group using the allyl ester (oall) group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of H-D-Lys(boc)-oall hydrochloride involves large-scale synthesis using automated peptide synthesizers. The process is optimized to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and remove any impurities.
化学反応の分析
Types of Reactions
H-D-Lys(boc)-oall hydrochloride undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and oall groups can be removed under specific conditions to yield the free lysine derivative.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc or oall groups are replaced by other functional groups.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while palladium catalysts are used for the removal of the oall group.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide coupling reactions.
Major Products Formed
Free Lysine Derivative: Obtained after deprotection of the Boc and oall groups.
Peptide Conjugates: Formed through coupling reactions with other amino acids or peptides.
科学的研究の応用
H-D-Lys(boc)-oall hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and biopolymers.
作用機序
The mechanism of action of H-D-Lys(boc)-oall hydrochloride is primarily related to its role as a protected lysine derivative. The protective groups (Boc and oall) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound does not have a direct biological activity but serves as an intermediate in the synthesis of bioactive peptides and proteins.
類似化合物との比較
Similar Compounds
H-D-Lys(boc)-ome hydrochloride: Another protected lysine derivative with a methyl ester group instead of the allyl ester group.
H-D-Lys(boc)-nh2 hydrochloride: A protected lysine derivative with an amine group instead of the allyl ester group.
Uniqueness
H-D-Lys(boc)-oall hydrochloride is unique due to the presence of the allyl ester group, which provides additional versatility in peptide synthesis. The allyl ester group can be selectively removed under mild conditions, making it a valuable tool in the synthesis of complex peptides and proteins.
特性
IUPAC Name |
prop-2-enyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4.ClH/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4;/h5,11H,1,6-10,15H2,2-4H3,(H,16,18);1H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQZETUXDJXJQM-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
